8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate
Overview
Description
8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate (8-APAQDP) is a novel, small-molecule phosphonate inhibitor that has recently been developed for use in a variety of scientific research applications. 8-APAQDP has shown to be a promising tool for the study of protein-protein interactions, enzyme kinetics, and cell signaling pathways.
Scientific Research Applications
Antileishmanial Activity
Studies have demonstrated the antileishmanial activities of 8-aminoquinolines. Specifically, the activity of these compounds against Leishmania tropica in human macrophages was investigated. The effectiveness of 8-aminoquinolines with different substitutions on the quinoline ring or the 8-amino side-chain was assessed, highlighting their potential as antileishmanial agents (Berman & Lee, 1983).
Structure and Properties
The structural analysis of 8-aminoquinoline derivatives, such as primaquine diphosphate, reveals detailed insights into their molecular framework. This includes their crystalline form, electron density, and chelation properties, which are crucial for understanding their biological activity and interactions (Rubin, Swaminathan, & Sundaralingam, 1992).
Antimalarial and Antiparasitic Potential
8-Aminoquinolines, including variants of 8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate, have demonstrated significant efficacy in treating malaria and other parasitic infections. Their potential in both prophylaxis and treatment models, along with their activity against blood and tissue stage parasites, makes them valuable in antimalarial research (Nanayakkara et al., 2008).
Fluorescent Sensing and Imaging Applications
A recent development is the use of 8-aminoquinoline-based compounds as fluorescent sensors for zinc ion, demonstrating potential applications in cell imaging. This highlights the versatility of these compounds beyond their antimalarial and antiparasitic roles, extending into biochemical imaging and diagnostics (Pradhan et al., 2015).
Mechanism of Action
Target of Action
It’s structurally related to 8-aminoquinolines, which are known for their antimalarial properties . These compounds are effective against the liver stages of Plasmodium infections .
Mode of Action
8-aminoquinolines, including primaquine, are known to act against the exo-erythrocytic liver stages of the malaria parasite . This is central to preventing relapsing malaria as well as causal prophylaxis for malaria infections .
Biochemical Pathways
Related compounds like 8-aminoquinolines have been associated with the disruption of various biochemical pathways in plasmodium species .
Pharmacokinetics
Related compounds like primaquine have a short elimination half-life of approximately 6 hours .
Result of Action
Related compounds like 8-aminoquinolines are known to be effective against the liver stages of plasmodium infections, thus preventing relapsing malaria and providing causal prophylaxis for malaria infections .
Action Environment
It’s worth noting that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c .
properties
IUPAC Name |
1-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine;phosphoric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O.2H3O4P/c1-11(16)5-3-7-17-14-10-13(19-2)9-12-6-4-8-18-15(12)14;2*1-5(2,3)4/h4,6,8-11,17H,3,5,7,16H2,1-2H3;2*(H3,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCQRFKSMSKOQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCNC1=C2C(=CC(=C1)OC)C=CC=N2)N.OP(=O)(O)O.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O9P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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